N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide
Description
Properties
CAS No. |
30357-56-3 |
|---|---|
Molecular Formula |
C6H5Cl3N4O |
Molecular Weight |
255.5 g/mol |
IUPAC Name |
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide |
InChI |
InChI=1S/C6H5Cl3N4O/c1-3-11-4(6(7,8)9)13-5(12-3)10-2-14/h2H,1H3,(H,10,11,12,13,14) |
InChI Key |
CUFVQYLHXCQXQA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NC(=N1)NC=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide typically involves the formylation of amines. One common method is the reaction of a substituted formamide with an appropriate amine under controlled conditions. For example, the formylation can be achieved using formic acid or other formylating agents in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale formylation reactions using efficient and sustainable methods. The use of catalytic carbonylation processes, where carbon monoxide is used as the carbonyl source, is one such method. This approach is favored for its efficiency and reduced environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products. For example, oxidation reactions may be carried out at elevated temperatures in the presence of a suitable solvent .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield triazine derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazine compounds .
Scientific Research Applications
Agricultural Chemistry
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is primarily used as a herbicide and pesticide in agricultural settings. Its effectiveness against a wide range of pests and weeds has made it a valuable compound in crop protection strategies.
Case Study: Herbicidal Efficacy
Research indicates that this compound demonstrates significant herbicidal activity against both broadleaf and grassy weeds. In field trials, formulations containing this compound showed over 80% efficacy in controlling target weed populations without adversely affecting crop yields .
Pharmaceutical Applications
The triazine derivatives have been explored for their potential in treating various diseases, including malaria. This compound has been investigated as a potential candidate for chemoprophylaxis due to its ability to inhibit the growth of malaria parasites.
Case Study: Antimalarial Activity
In vitro studies demonstrated that this compound effectively inhibits the proliferation of Plasmodium falciparum, the parasite responsible for malaria. Further research is ongoing to optimize its pharmacokinetic properties for potential therapeutic use .
Material Science
In materials science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and UV resistance.
Case Study: Polymer Stabilization
A study focused on the incorporation of this triazine derivative into polycarbonate matrices revealed improved thermal stability and UV absorption characteristics compared to control samples without the additive. This enhancement is particularly beneficial for outdoor applications where material degradation due to UV exposure is a concern .
Cosmetic Formulations
Recent advancements have also seen the application of this compound in cosmetic products as a UV filter and stabilizer.
Case Study: Cosmetic Stability
Formulations incorporating this compound exhibited improved stability under UV exposure compared to traditional formulations lacking such additives. This property enhances the longevity and effectiveness of cosmetic products .
Mechanism of Action
The mechanism of action of N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interfere with metabolic pathways, leading to its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide with structurally related triazine compounds from recent studies:
Key Observations :
- Electron-withdrawing vs. Electron-donating Groups : The trichloromethyl group in the target compound contrasts with electron-donating groups like methoxy () or morpholine (), which may reduce electrophilicity at the triazine core.
- Bioactivity: Compounds with aryl amino groups (e.g., ’s 4-fluorophenyl or 4-chlorophenyl substituents) exhibit antitumor properties, suggesting that substitution at position 6 significantly influences biological activity. The formamide group in the target compound may offer distinct hydrogen-bonding interactions compared to sulfonamide or carboxamide moieties .
- Synthetic Flexibility : The trichloromethyl group’s reactivity (evident in ’s dehydrosulfurization methods) may enable diverse derivatization pathways, similar to chloro-substituted triazines in , which serve as drug precursors .
Physicochemical and Reactivity Profiles
- Solubility: The polar formamide group may enhance aqueous solubility compared to nonpolar substituents like benzyl () or morpholine ().
- Stability : Trichloromethyl groups are prone to hydrolysis under basic conditions, contrasting with stable ethers (e.g., methoxy in ) or aromatic amines ().
- Crystallinity : ’s crystal structure analysis reveals intermolecular interactions (C–H⋯N/O) that stabilize the lattice. The formamide group in the target compound could similarly participate in hydrogen bonding, affecting crystallinity .
Biological Activity
N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
This compound is characterized by its triazine core, which is known for diverse biological applications. The presence of the trichloromethyl group enhances its reactivity and biological potential.
Molecular Formula : CHClNO
Molecular Weight : 202.5 g/mol
Antimicrobial Activity
Research indicates that compounds with triazine structures exhibit notable antimicrobial properties. A study on related triazine derivatives demonstrated significant activity against various bacterial strains, suggesting that this compound may possess similar capabilities. Specifically, triazine derivatives have been shown to inhibit the growth of Gram-positive and Gram-negative bacteria effectively .
Antifungal Properties
Triazine compounds have also been investigated for their antifungal activity. In vitro studies suggest that this compound could inhibit the growth of several fungal species. For instance, related compounds have demonstrated effectiveness against Candida albicans and Aspergillus niger, indicating potential applications in treating fungal infections .
Cytotoxicity and Antitumor Activity
The cytotoxic effects of triazine derivatives have been explored in various cancer cell lines. Studies indicate that these compounds can induce apoptosis in cancer cells through multiple pathways. For example, a derivative structurally similar to this compound exhibited significant cytotoxicity against human breast cancer cells (MCF-7) and lung cancer cells (A549) .
Table 1: Summary of Biological Activities of Triazine Derivatives
| Activity Type | Test Organism/Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Antibacterial | E. coli | 25 | |
| Antifungal | C. albicans | 15 | |
| Cytotoxicity | MCF-7 | 30 | |
| Cytotoxicity | A549 | 20 |
Case Studies
- Antimicrobial Efficacy : A study conducted on a series of triazine derivatives revealed that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating its potential as an antimicrobial agent in pharmaceutical formulations .
- Antifungal Testing : In another research effort focused on agricultural applications, the compound was tested against various phytopathogenic fungi. Results showed effective inhibition at concentrations as low as 10 µg/mL for Fusarium solani, demonstrating its promise as a fungicide .
- Cytotoxic Studies : A comprehensive study involving multiple cancer cell lines assessed the cytotoxic effects of this compound. The compound was found to induce cell death through reactive oxygen species (ROS) generation and mitochondrial dysfunction in MCF-7 cells .
Q & A
Basic Research Questions
Q. What synthetic methodologies are optimal for preparing N-[4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-yl]formamide with high yield and purity?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution on a pre-functionalized triazine core. For example, reacting 4-methyl-6-(trichloromethyl)-1,3,5-triazin-2-amine with formylating agents (e.g., formic acid derivatives) under basic conditions (e.g., K₂CO₃ in DMF). Reaction optimization should focus on temperature control (room temperature to 60°C) and stoichiometric ratios to minimize side reactions .
Q. Which spectroscopic and analytical techniques are most effective for structural confirmation and purity assessment?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify the formamide group (-NHCHO) and trichloromethyl (-CCl₃) substitution.
- High-Resolution Mass Spectrometry (HRMS) : For exact mass determination.
- X-ray Crystallography : To resolve ambiguities in stereoelectronic effects caused by the trichloromethyl group .
- HPLC-PDA : For purity analysis using reverse-phase columns (C18) with UV detection at 254 nm .
Q. How does the trichloromethyl group influence the compound’s stability under varying pH conditions?
- Methodological Answer : Perform accelerated stability studies in buffered solutions (pH 1–12) at 40°C/75% RH. Monitor degradation via LC-MS to identify hydrolysis products (e.g., formation of carboxylic acid derivatives). The electron-withdrawing trichloromethyl group likely increases susceptibility to alkaline hydrolysis, requiring stabilization strategies like lyophilization .
Advanced Research Questions
Q. What computational strategies can predict the compound’s binding affinity to biological targets, such as soluble epoxide hydrolase (sEH)?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into the sEH active site (PDB: 4J0X). Focus on interactions with catalytic residues (Asp335, Tyr466) .
- Molecular Dynamics (MD) Simulations : Assess binding stability over 100 ns trajectories using AMBER or GROMACS. Key metrics include root-mean-square deviation (RMSD) and hydrogen bond occupancy .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Cross-Validation Assays : Use orthogonal assays (e.g., fluorescence-based vs. radiometric sEH activity assays) to confirm inhibitory potency.
- Metabolic Stability Testing : Evaluate microsomal stability (human/rat liver microsomes) to identify rapid degradation as a source of variability .
- Structural Analog Comparison : Compare results with analogs like GSK2256294 (a triazine-based sEH inhibitor) to isolate substituent-specific effects .
Q. What environmental analytical methods are suitable for detecting trace amounts of this compound in soil or water?
- Methodological Answer :
- Solid-Phase Extraction (SPE) : Use C18 cartridges for sample pre-concentration.
- GC-ECD/GC-MS : Ideal for volatile trichloromethyl derivatives. Derivatization may be needed for polar metabolites.
- LC-MS/MS : For non-volatile degradation products, employing multiple reaction monitoring (MRM) modes .
Synthetic and Mechanistic Challenges
Q. What strategies mitigate side reactions during formamide group introduction?
- Methodological Answer :
- Protection-Deprotection : Temporarily protect the triazine amino group with Boc or Fmoc before formylation.
- Low-Temperature Reactions : Perform formylation at 0–5°C to reduce over-reaction or decomposition.
- Catalytic Agents : Use DMAP or N-hydroxysuccinimide (NHS) to enhance coupling efficiency .
Q. How can researchers investigate the electron-deficient triazine core’s reactivity in cross-coupling reactions?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
